N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound with a unique structure that combines an acetylamino group, a phenyl ring, and a benzotriazinyl moiety
Properties
Molecular Formula |
C18H17N5O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N5O3/c1-12(24)19-13-5-4-6-14(11-13)20-17(25)9-10-23-18(26)15-7-2-3-8-16(15)21-22-23/h2-8,11H,9-10H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
GJKAWTYDHBDRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Amination: The phenyl ring is functionalized with an amino group through amination reactions, often using reagents like ammonia or amines.
Cyclization: The formation of the benzotriazinyl moiety involves cyclization reactions, typically using hydrazine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can be compared with similar compounds to highlight its uniqueness:
N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide: Similar structure but with a hexanamide group instead of a propanamide group.
Biological Activity
Overview of N-[3-(acetylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
This compound is a chemical compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Antitumor Activity
Research indicates that benzotriazine derivatives exhibit significant antitumor activity. Compounds in this class have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that modifications in the chemical structure can enhance the potency against different cancer cell lines.
Antimicrobial Properties
Benzotriazines are also noted for their antimicrobial properties. They have been tested against a range of bacteria and fungi, showing effectiveness in inhibiting growth. The mechanism often involves disruption of microbial DNA synthesis or interference with cell wall integrity.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzotriazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents.
- Antimicrobial Testing : Another research project involved testing several benzotriazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics, indicating their potential as alternative antimicrobial agents.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity. For instance:
- Substituent Effects : The presence of electron-withdrawing groups on the benzene ring can increase cytotoxicity.
- Solubility Considerations : Modifications aimed at improving solubility in biological systems have been linked to enhanced bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
